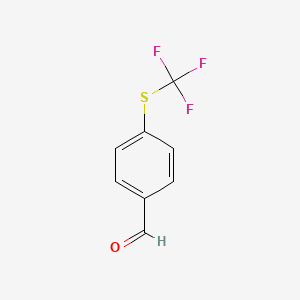

4-(Trifluoromethylthio)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethylsulfanyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3OS/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAXHVNZGUGCKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380681 | |

| Record name | 4-(Trifluoromethylthio)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4021-50-5 | |

| Record name | 4-(Trifluoromethylthio)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(trifluoromethyl)sulfanyl]benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(Trifluoromethylthio)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(Trifluoromethylthio)benzaldehyde, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of the trifluoromethylthio (SCF3) group into organic molecules can significantly enhance their biological and physicochemical properties, making this compound a valuable building block for modern chemical synthesis.

Introduction

This compound is an aromatic aldehyde distinguished by the presence of a trifluoromethylthio group at the para position of the benzene ring. This functional group imparts unique characteristics to the molecule, including high lipophilicity and metabolic stability, which are highly desirable in drug design.[1] The electron-withdrawing nature of the SCF3 group also influences the reactivity of the aldehyde, making it a versatile reagent in various organic transformations. This guide details a feasible synthetic route and comprehensive characterization of this important compound.

Synthesis of this compound

While various methods for the synthesis of aryl trifluoromethyl thioethers have been developed, a common approach involves the trifluoromethylthiolation of an appropriate benzaldehyde derivative. A plausible synthetic pathway is the reaction of a p-substituted benzaldehyde, such as 4-chlorobenzaldehyde or 4-iodobenzaldehyde, with a trifluoromethylthiolating agent.

A general, yet illustrative, experimental protocol is described below.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol outlines a potential synthesis of this compound from 4-chlorobenzaldehyde and a suitable source of the trifluoromethylthio nucleophile.

Materials:

-

4-Chlorobenzaldehyde

-

Trifluoromethylthiolating agent (e.g., sodium trifluoromethylthiolate, generated in situ)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide - DMSO)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet is charged with 4-chlorobenzaldehyde and the anhydrous solvent under an inert atmosphere.

-

Reagent Addition: The trifluoromethylthiolating agent is added to the reaction mixture. The reaction may require heating to proceed at a reasonable rate.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to afford this compound.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Characterization Data

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The following tables summarize the expected and reported data for this compound.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C8H5F3OS | [2] |

| Molecular Weight | 206.19 g/mol | [3] |

| Appearance | Colorless solid | [2] |

| Melting Point | 29-31 °C | [4] |

| Boiling Point | 219 °C | [4] |

| Refractive Index (n20/D) | 1.511 | [4] |

Note: The data from reference[4] is for a 90% pure sample.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H NMR | |||

| Aldehyde-H | ~9.9 - 10.1 | Singlet | |

| Aromatic-H (ortho to CHO) | ~7.8 - 8.0 | Doublet | J ≈ 8 |

| Aromatic-H (ortho to SCF3) | ~7.6 - 7.8 | Doublet | J ≈ 8 |

| ¹³C NMR | |||

| C=O | ~190 - 192 | ||

| C-SCF3 | ~135 - 140 (quartet) | J(C-F) ≈ 300 | |

| Aromatic CH | ~125 - 135 | ||

| CF3 | ~128 - 132 (quartet) | J(C-F) ≈ 270 | |

| ¹⁹F NMR | ~ -40 to -45 | Singlet |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~2820, ~2720 | C-H stretch (aldehyde) |

| ~1700 | C=O stretch (aldehyde) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1300 - 1100 | C-F stretch |

| ~1100 - 1000 | S-C stretch |

Mass Spectrometry (MS)

| m/z | Assignment |

| 206 | [M]⁺ (Molecular ion) |

| 205 | [M-H]⁺ |

| 177 | [M-CHO]⁺ |

| 137 | [M-CF3]⁺ |

Workflow for Spectroscopic Characterization:

Caption: Workflow for the characterization of this compound.

Applications in Drug Development

The trifluoromethylthio (SCF3) group is a bioisostere of other functional groups and is known to enhance several key properties of drug candidates.[1]

-

Increased Lipophilicity: The SCF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Metabolic Stability: The strong carbon-fluorine bonds in the SCF3 group make it resistant to metabolic degradation, leading to a longer half-life of the drug in the body.

-

Enhanced Binding Affinity: The electronic properties of the SCF3 group can lead to stronger interactions with biological targets, potentially increasing the potency of the drug.

This compound serves as a crucial starting material for the synthesis of a wide range of biologically active molecules. It can be utilized in various chemical reactions, such as aldol condensations, Wittig reactions, and reductive aminations, to introduce the trifluoromethylthio-phenyl moiety into more complex molecular scaffolds.[5] This allows for the exploration of new chemical space in the search for novel therapeutics.

Logical Relationship in Drug Discovery:

Caption: Role of this compound in drug discovery.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry and agrochemical research. Its synthesis, while requiring careful handling of fluorinating reagents, provides access to a key functional group that can significantly improve the properties of target molecules. The characterization data presented in this guide serves as a reference for researchers working with this compound. The continued exploration of the chemistry of this compound is expected to lead to the development of new and improved therapeutic agents and crop protection solutions.

References

An In-depth Technical Guide to 4-(Trifluoromethylthio)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethylthio)benzaldehyde is a versatile synthetic intermediate of significant interest in medicinal chemistry, agrochemical research, and materials science. The presence of the trifluoromethylthio (-SCF₃) moiety imparts unique physicochemical properties, including high lipophilicity and metabolic stability, making it a valuable building block for the development of novel bioactive compounds and advanced materials. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, and applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

This compound is a compound that appears as a white or colorless to yellow powder, lump, or clear liquid.[1][2] It is characterized by the presence of an aldehyde functional group and a trifluoromethylthio ether attached to a benzene ring.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | References |

| IUPAC Name | 4-[(Trifluoromethyl)sulfanyl]benzaldehyde | |

| CAS Number | 4021-50-5 | [2] |

| Molecular Formula | C₈H₅F₃OS | [2] |

| Molecular Weight | 206.18 g/mol | [2] |

| Appearance | White or colorless to yellow powder to lump to clear liquid | [1][2] |

| Melting Point | 26 to 31 °C | [2] |

| Boiling Point | 85 °C @ 10 mmHg; 219 °C (lit.) | [2] |

| Density | 1.31 g/cm³ | [2] |

| Refractive Index (n20/D) | 1.511 (lit.) | |

| Flash Point | 100 °C (212 °F) - closed cup | |

| Enthalpy of Vaporization | 43.130 kJ/mol at boiling point (492.15 K) |

Synthesis and Experimental Protocols

A general procedure for the synthesis of a related compound, 4-(Trifluoromethyl)benzaldehyde, from an aryl iodide is described as follows. This can serve as a conceptual basis for a potential synthesis of the target molecule.

Experimental Protocol: General Synthesis of a Substituted Benzaldehyde (Conceptual)

-

A dried 10 mL reaction tube is charged with I₂ (1.2 mmol), PPh₃ (1.2 mmol), and toluene (4 mL) under an argon atmosphere.

-

The mixture is stirred at room temperature for 10 minutes.

-

The corresponding aryl iodide (1 mmol), a palladium catalyst (e.g., 2P-Fe₃O₄@SiO₂-Pd(OAc)₂) (3 mol%), and Et₃N (6 mmol) are added to the solution.

-

Formic acid (4 mmol) is then added, and the reaction tube is immediately sealed.

-

The reaction mixture is stirred at 80°C for 3-5 hours.[3]

-

After cooling to room temperature, the catalyst is separated (e.g., magnetically if applicable), and the mixture is washed with toluene, distilled water, and ethanol.[3]

-

The reaction mixture is filtered and concentrated under vacuum.

-

The resulting residue is purified by silica gel column chromatography (e.g., using a light petroleum ether/ethyl acetate eluent) to yield the desired product.[3]

Caption: General workflow for the synthesis of a substituted benzaldehyde.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not available in the provided search results. However, based on its chemical structure, the expected spectral characteristics can be predicted.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aldehydic proton and the aromatic protons.

-

Aldehydic Proton (CHO): A singlet in the region of δ 9.5-10.5 ppm. This downfield shift is characteristic of an aldehyde proton.

-

Aromatic Protons (C₆H₄): Two doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing aldehyde group will likely be further downfield than the protons ortho to the trifluoromethylthio group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the trifluoromethyl carbon, and the aromatic carbons.

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 190-200 ppm.

-

Aromatic Carbons (C₆H₄): Four signals in the aromatic region (δ 120-150 ppm), corresponding to the four chemically non-equivalent carbon atoms in the substituted ring.

-

Trifluoromethyl Carbon (CF₃): A quartet due to coupling with the three fluorine atoms. The chemical shift will be in the region characteristic for CF₃ groups attached to sulfur.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the carbonyl group and the C-H bonds.

-

C=O Stretch: A strong, sharp absorption band in the region of 1680-1715 cm⁻¹.

-

Aldehydic C-H Stretch: Two weak to medium bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.

-

Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.

-

C-F Stretch: Strong absorptions in the region of 1100-1300 cm⁻¹.

Mass Spectrometry

In mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) at m/z 206. Fragmentation may involve the loss of the aldehydic proton (M-1), the formyl group (M-29), or cleavage of the C-S bond.

Applications in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] The trifluoromethylthio (-SCF₃) group is a key pharmacophore that can significantly enhance the biological activity and pharmacokinetic properties of a molecule.

Key Advantages of the -SCF₃ Group:

-

Increased Lipophilicity: The -SCF₃ group is highly lipophilic, which can improve a drug's ability to cross cell membranes and the blood-brain barrier.

-

Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethyl group make it resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug.

-

Modulation of Electronic Properties: The electron-withdrawing nature of the -SCF₃ group can influence the acidity or basicity of nearby functional groups, affecting receptor binding and enzyme inhibition.

This compound is a valuable intermediate for creating complex molecules with enhanced biological activity.[1][2] Its derivatives have been investigated for a range of therapeutic applications, including the development of novel anticancer, anti-inflammatory, and antiviral agents.[4] For instance, trifluoromethylthiolane derivatives have shown potential in inhibiting the replication of Herpes simplex virus type 1.[5][6] Furthermore, trifluoromethyl thioxanthene derivatives have demonstrated promising antioxidant and enzyme inhibition properties, suggesting their potential in treating cancer and metabolic disorders.[4]

Caption: Applications of this compound.

Conclusion

This compound is a key synthetic intermediate with significant potential in various fields, particularly in drug discovery and agrochemical development. Its unique physicochemical properties, conferred by the trifluoromethylthio group, make it an attractive building block for the design of novel molecules with enhanced efficacy and improved pharmacokinetic profiles. Further research into the synthesis and biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

- 1. FCKeditor - Resources Browser [diarydirectory.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the NMR Spectroscopic Data of 4-(Trifluoromethylthio)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-(Trifluoromethylthio)benzaldehyde. This compound is of significant interest in medicinal chemistry and materials science due to the unique electronic properties imparted by the trifluoromethylthio group. This document summarizes the available NMR data, details experimental protocols for its acquisition, and presents a visual representation of the molecule's structure.

Spectroscopic Data Summary

The NMR spectroscopic data for this compound is crucial for its unambiguous identification and characterization. The following tables summarize the reported ¹H, ¹³C, and ¹⁹F NMR data.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 10.08 | Singlet (s) | - | 1H | Aldehyde proton (CHO) |

| 7.94 | Doublet (d) | 8.3 | 2H | Aromatic protons ortho to CHO |

| 7.82 | Doublet (d) | 8.3 | 2H | Aromatic protons ortho to SCF₃ |

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in the searched literature. |

Table 3: ¹⁹F NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in the searched literature. |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the general procedures for acquiring NMR spectra.

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of the corresponding alcohol, (4-((trifluoromethyl)thio)phenyl)methanol.

General Oxidation Procedure:

-

To a solution of (4-((trifluoromethyl)thio)phenyl)methanol (1 equivalent) in a suitable organic solvent (e.g., dichloromethane), add an oxidizing agent (e.g., pyridinium chlorochromate (PCC) or a modern catalytic system).

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically filtered through a pad of silica gel or celite to remove the oxidant byproducts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes as the eluent, to afford this compound as a white crystalline solid.

NMR Sample Preparation and Data Acquisition

General Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Transfer the solution to a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 500 MHz. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument, typically at a frequency of 125 MHz. A proton-decoupled pulse sequence is used to obtain singlets for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are generally required.

-

¹⁹F NMR Acquisition: Acquire the fluorine-19 NMR spectrum, typically at a frequency of 470 MHz (for a 500 MHz ¹H instrument). A simple pulse-acquire sequence is usually sufficient. The chemical shifts are referenced to an external standard, such as CFCl₃ (δ = 0 ppm).

Molecular Structure and NMR Correlations

The structure of this compound and the key through-bond correlations observed in NMR are visualized in the following diagram.

Caption: Structure of this compound with ¹H NMR assignments.

An In-depth Technical Guide on the ¹H and ¹³C NMR Shifts for 4-(Trifluoromethylthio)benzaldehyde and its Analogs

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(trifluoromethylthio)benzaldehyde and its close structural analogs, 4-(trifluoromethyl)benzaldehyde and 4-(methylthio)benzaldehyde. Due to the limited availability of direct experimental data for this compound in peer-reviewed literature, this guide presents a comparative analysis of its key analogs to predict and understand its spectral characteristics.

Comparative NMR Data Presentation

The chemical shifts of the protons and carbons in aromatic systems are significantly influenced by the electronic properties of the substituents. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, whereas the methylthio (-SCH₃) group is an electron-donating group through resonance, and the trifluoromethylthio (-SCF₃) group is strongly electron-withdrawing. This difference in electronic nature is reflected in the NMR spectra of the corresponding benzaldehydes.

Below is a summary of the reported ¹H and ¹³C NMR chemical shifts for 4-(trifluoromethyl)benzaldehyde and 4-(methylthio)benzaldehyde. This data is crucial for predicting the spectral features of this compound.

Table 1: ¹H NMR Chemical Shifts (ppm) of 4-Substituted Benzaldehydes

| Compound | Solvent | H-2, H-6 | H-3, H-5 | Aldehyde CHO | Other | Reference |

| 4-(Trifluoromethyl)benzaldehyde | CDCl₃ | 8.04 (d, J = 8.4 Hz) | 7.84 (d, J = 8.4 Hz) | 10.13 (s) | - | [1] |

| 4-(Trifluoromethyl)benzaldehyde | DMSO-d₆ | - | - | 10.12 (s) | - | [2] |

| 4-(Methylthio)benzaldehyde | CDCl₃ | 7.78 – 7.75 (m) | 7.34 – 7.31 (m) | 9.92 (s) | 2.53 (s, SCH₃) | [3] |

Table 2: ¹³C NMR Chemical Shifts (ppm) of 4-Substituted Benzaldehydes

| Compound | Solvent | C-1 | C-2, C-6 | C-3, C-5 | C-4 | Aldehyde CHO | Other | Reference |

| 4-(Trifluoromethyl)benzaldehyde | CDCl₃ | 138.7 | 129.9 | 126.1 (q, J = 3.7 Hz) | 135.6 (q, J = 32.9 Hz) | 191.1 | 123.4 (q, J = 273.9 Hz, CF₃) | [1] |

| 4-(Methylthio)benzaldehyde | CDCl₃ | 133.0 | 129.9 | 125.2 | 147.9 | 191.1 | 14.7 (SCH₃) | [3] |

Predicted NMR Shifts for this compound

The trifluoromethylthio (-SCF₃) group is a potent electron-withdrawing group, more so than the trifluoromethyl (-CF₃) group. Therefore, it is anticipated that the chemical shifts of the aromatic protons and carbons of this compound will be further downfield compared to 4-(trifluoromethyl)benzaldehyde. The aldehyde proton signal is also expected to be deshielded.

Experimental Protocols

The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of aromatic aldehydes, based on standard laboratory practices.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample (or 5-10 µL for a liquid) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is free of any particulate matter.

NMR Data Acquisition:

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more, depending on the sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0 to 220 ppm.

-

-

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Synthesis of this compound

A common method for the synthesis of aryl trifluoromethylthiol ethers involves the reaction of an aryl halide with a trifluoromethylthiolating agent. For this compound, a plausible synthetic route starts from 4-bromobenzaldehyde.

The diagram below illustrates a potential synthetic workflow for producing this compound.

Caption: Synthetic pathway for this compound.

References

Spectroscopic Analysis of 4-(Trifluoromethylthio)benzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted characteristic IR absorption bands for 4-(Trifluoromethylthio)benzaldehyde are summarized in the table below. These predictions are based on the analysis of its constituent functional groups: an aromatic ring, an aldehyde group, and a trifluoromethylthio group. For comparison, experimental data for the closely related compound, 4-(Trifluoromethyl)benzaldehyde, obtained from the NIST Gas-Phase Infrared Database, is also included.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) for this compound | Observed Wavenumber (cm⁻¹) for 4-(Trifluoromethyl)benzaldehyde[1] | Intensity |

| Aldehyde | C=O Stretch | 1700 - 1720 | ~1715 | Strong |

| Aldehyde | C-H Stretch (Fermi doublet) | 2820 - 2850 and 2720 - 2750 | ~2850 and ~2750 | Medium, Sharp |

| Aromatic | C-H Stretch | 3000 - 3100 | ~3050 | Medium to Weak |

| Aromatic | C=C Stretch (in-ring) | 1580 - 1610 and 1450 - 1500 | ~1610 and ~1490 | Medium to Strong |

| Trifluoromethylthio | C-F Stretch | 1100 - 1200 | N/A | Strong |

| Trifluoromethylthio | S-CF₃ Stretch | 1000 - 1100 | N/A | Medium |

| Aromatic | C-H Out-of-Plane Bend | 800 - 850 | ~830 | Strong |

Predicted Mass Spectrometry Data

Electron Ionization Mass Spectrometry (EI-MS) is a standard method for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The predicted major fragments for this compound are listed below, with comparisons to the observed fragments of 4-(Trifluoromethyl)benzaldehyde from the NIST Mass Spectrometry Data Center.

| Ion | Proposed Fragment Structure | Predicted m/z for this compound | Observed m/z for 4-(Trifluoromethyl)benzaldehyde[2] | Relative Abundance |

| Molecular Ion [M]⁺ | [C₈H₅F₃OS]⁺ | 206 | 174 | Moderate |

| [M-H]⁺ | [C₈H₄F₃OS]⁺ | 205 | 173 | High |

| [M-CHO]⁺ | [C₇H₄F₃S]⁺ | 177 | 145 | High |

| [C₆H₄SCF₃]⁺ | 4-(Trifluoromethylthio)phenyl cation | 177 | N/A | High |

| [C₆H₅]⁺ | Phenyl cation | 77 | 77 | Moderate |

| [CF₃]⁺ | Trifluoromethyl cation | 69 | 69 | Moderate |

Experimental Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Methodology:

-

Sample Preparation:

-

Solid Phase (KBr Pellet): Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

-

Solution Phase: Dissolve a small amount of the compound in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride or chloroform). Use a liquid cell with appropriate window material (e.g., NaCl or KBr).

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Setup:

-

Turn on the FTIR spectrometer and allow it to warm up for at least 30 minutes to ensure stability.

-

Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.

-

-

Background Spectrum:

-

With the sample holder empty (or containing the pure solvent for solution-phase measurements), record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere and the solvent.

-

-

Sample Spectrum:

-

Place the prepared sample in the sample holder.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

-

Identify and label the major absorption peaks.

-

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction:

-

Direct Insertion Probe (DIP): Load a small amount of the solid sample into a capillary tube and insert it into the mass spectrometer via the direct insertion probe. Gently heat the probe to volatilize the sample into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile solvent (e.g., dichloromethane or hexane) and inject it into the gas chromatograph. The compound will be separated from any impurities and introduced into the mass spectrometer.

-

-

Ionization:

-

In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected by an electron multiplier or a similar detector.

-

The signal is amplified and recorded by the data system.

-

-

Data Analysis:

-

The data system generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak (M⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern to deduce the structure of the molecule.

-

Visualizations

Caption: Workflow for IR and Mass Spectrometry Analysis.

Caption: Predicted Fragmentation of this compound.

References

The Advent of a Key Fluorinated Building Block: The Discovery and First Synthesis of 4-(Trifluoromethylthio)benzaldehyde

For researchers, scientists, and professionals in drug development, the introduction of fluorine-containing moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethylthio (-SCF3) group, in particular, offers a unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character, making it a highly sought-after functional group. This technical guide delves into the discovery and seminal synthesis of 4-(trifluoromethylthio)benzaldehyde, a pivotal building block that has enabled the exploration of this chemical space.

The pioneering work in the field of aromatic trifluoromethylthio compounds was largely conducted by the Soviet chemist L. M. Yagupol'skii and his collaborators. While the broader class of aryl trifluoromethyl thioethers began to be explored in the mid-20th century, the first documented synthesis of this compound is attributed to L. M. Yagupol'skii and M. S. Marenets in a 1956 publication in the Journal of General Chemistry of the USSR. This discovery provided the scientific community with a versatile intermediate, possessing both the reactive aldehyde handle for further chemical transformations and the influential trifluoromethylthio group.

The First Synthesis: A Halogen Exchange Approach

The initial synthesis of this compound reported by Yagupol'skii and Marenets employed a multi-step route starting from p-chlorobenzaldehyde. The key transformation involved the introduction of the trifluoromethylthio group via a nucleophilic substitution reaction with copper(I) trifluoromethylthiolate (CuSCF3). This copper reagent, prepared separately, was crucial for the displacement of the aryl halide.

Experimental Protocol for the First Synthesis

The following protocol is based on the original work by Yagupol'skii and Marenets (1956):

Step 1: Preparation of Copper(I) Trifluoromethylthiolate (CuSCF3)

-

This reagent was typically prepared in a separate step, often from trifluoromethyl iodide (CF3I) and a source of sulfur and copper.

Step 2: Synthesis of this compound

-

A mixture of p-chlorobenzaldehyde and a slight excess of freshly prepared copper(I) trifluoromethylthiolate was heated in a suitable high-boiling aprotic solvent, such as N,N-dimethylformamide (DMF) or pyridine.

-

The reaction mixture was heated at an elevated temperature (typically in the range of 150-180 °C) for several hours under an inert atmosphere.

-

Upon completion, the reaction mixture was cooled to room temperature and poured into water.

-

The aqueous mixture was then extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic extracts were washed with water and brine, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), and the solvent was removed under reduced pressure.

-

The crude product was purified by vacuum distillation or recrystallization to afford this compound.

| Parameter | Value |

| Starting Material | p-Chlorobenzaldehyde |

| Reagent | Copper(I) trifluoromethylthiolate |

| Solvent | N,N-Dimethylformamide or Pyridine |

| Temperature | 150-180 °C |

| Reaction Time | Several hours |

| Yield | Not explicitly detailed in snippets |

Table 1. Key parameters for the first synthesis of this compound.

Modern Synthetic Approaches

While the original method was groundbreaking, it relied on harsh reaction conditions and the preparation of a somewhat unstable copper reagent. Modern organic synthesis has since provided more efficient and milder routes to this compound and other aryl trifluoromethyl thioethers.

A prominent modern approach involves the copper-catalyzed trifluoromethylthiolation of aryl halides or boronic acids. These methods often utilize more stable and commercially available sources of the SCF3 group.

Representative Modern Experimental Protocol: Copper-Catalyzed Trifluoromethylthiolation

-

To a reaction vessel is added an aryl halide (e.g., 4-iodobenzaldehyde), a copper(I) catalyst (e.g., CuI, CuBr), a suitable ligand (e.g., 1,10-phenanthroline), and a trifluoromethylthiolating agent (e.g., AgSCF3 or a reagent that generates the SCF3 nucleophile in situ).

-

A polar aprotic solvent, such as DMF, DMSO, or NMP, is added, and the vessel is sealed.

-

The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C for a period of 12 to 24 hours.

-

Work-up and purification are performed using standard techniques as described in the original synthesis.

| Parameter | Value |

| Starting Material | 4-Iodobenzaldehyde or 4-Bromobenzaldehyde |

| Catalyst | Copper(I) salt (e.g., CuI) |

| Ligand | 1,10-Phenanthroline or similar |

| SCF3 Source | AgSCF3 or other modern reagents |

| Solvent | DMF, DMSO, NMP |

| Temperature | 80-120 °C |

| Yield | Generally high (often >70%) |

Table 2. Typical parameters for a modern copper-catalyzed synthesis.

Logical Workflow of Synthesis

Caption: General workflow for the synthesis of this compound.

Applications in Drug Discovery and Beyond

The discovery of this compound has had a significant impact on the development of new bioactive molecules. The trifluoromethylthio group is a key pharmacophore that can enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[1] The aldehyde functionality of this compound provides a versatile handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, allowing for its incorporation into complex molecular architectures.

While specific signaling pathway modulations by this compound itself are not extensively documented, its derivatives have been explored in various therapeutic areas. The compound serves as a crucial precursor for the synthesis of novel pharmaceuticals and agrochemicals.[2] Its utility as a building block underscores the importance of its initial discovery and the subsequent development of efficient synthetic methodologies.

Conclusion

The first synthesis of this compound by Yagupol'skii and Marenets marked a significant milestone in organofluorine chemistry. It unlocked a new class of building blocks for medicinal and materials chemists. While the original synthetic route has been largely superseded by more efficient and milder copper-catalyzed methods, it laid the foundation for the widespread use of the trifluoromethylthio group in modern chemical research. The continued development of synthetic methods for this and related compounds will undoubtedly fuel further innovation in drug discovery and materials science.

References

An In-depth Technical Guide to the Electronic Effects of the Trifluoromethylthio Group on Benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethylthio (-SCF3) group is a unique substituent of growing importance in medicinal chemistry, agrochemistry, and materials science. Its distinct electronic properties—characterized by strong electron-withdrawing capabilities and high lipophilicity—profoundly influence the chemical reactivity, metabolic stability, and pharmacokinetic profiles of parent molecules. This guide provides a comprehensive technical overview of the electronic effects of the -SCF3 group when substituted on a benzaldehyde scaffold. It includes a detailed examination of its inductive and resonance effects, quantified by Hammett constants, and its influence on the spectroscopic and reactive properties of the aldehyde. Detailed experimental protocols for the synthesis of trifluoromethylthio-substituted benzaldehydes and for the quantitative evaluation of their electronic effects are provided, alongside visualizations to illustrate key concepts and workflows.

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern molecular design. Among these, the trifluoromethylthio (-SCF3) group has emerged as a substituent of significant interest. Unlike the more common trifluoromethyl (-CF3) group, the -SCF3 moiety combines a strong inductive electron-withdrawing nature with high lipophilicity (Hansch parameter π = 1.44), offering a unique tool for modulating molecular properties.[1]

When appended to an aromatic system like benzaldehyde, the -SCF3 group significantly alters the electron density of the ring and the reactivity of the aldehyde functionality. This alteration is critical in the field of drug development, where fine-tuning electronic character can enhance binding affinity to biological targets, improve membrane permeability, and increase metabolic stability.[2] This guide serves as a technical resource for researchers aiming to understand and harness the electronic influence of the -SCF3 group on the benzaldehyde core.

Quantitative Electronic Effects of the Trifluoromethylthio Group

The electronic influence of a substituent on an aromatic ring can be dissected into its inductive (through-sigma bond) and resonance (through-pi system) effects. The -SCF3 group is characterized as a potent electron-withdrawing group primarily through induction, with a more complex resonance contribution.

Hammett Constants

The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of the electronic effect of a substituent. The substituent constant, σ, is a measure of the electronic effect of the substituent itself, while the reaction constant, ρ, reflects the sensitivity of the reaction to these effects. The -SCF3 group has been characterized by the following Hammett constants, indicating its strong electron-withdrawing nature in both the meta and para positions.

| Parameter | Value | Description |

| σ_m_ | 0.40 | Measures the electronic effect from the meta position, dominated by the inductive effect. |

| σ_p_ | 0.50 | Measures the electronic effect from the para position, reflecting a combination of inductive and resonance effects. |

Table 1: Hammett Substituent Constants for the Trifluoromethylthio (-SCF3) Group.

The positive values confirm the electron-withdrawing character of the group. The slightly higher σp value compared to σm suggests that in addition to its strong inductive pull (-I), the group also exhibits a net electron-withdrawing resonance effect (-R).

Inductive vs. Resonance Effects

The electronic behavior of the -SCF3 group is a result of two opposing forces:

-

Inductive Effect (-I): The highly electronegative fluorine atoms pull electron density away from the sulfur atom and, subsequently, from the aromatic ring through the sigma bond framework. This is the dominant electronic effect.

-

Resonance Effect (+R/-R): The sulfur atom's lone pairs can theoretically donate electron density to the aromatic ring via resonance (+R effect). However, the strong electron-withdrawing pull of the CF3 group diminishes the availability of these lone pairs, and the sulfur 3p orbitals have poor overlap with the carbon 2p orbitals of the ring. Consequently, the overall resonance effect is weakly electron-withdrawing (-R).

Effects on Benzaldehyde Properties

The potent electron-withdrawing nature of the -SCF3 group significantly impacts the spectroscopic and chemical properties of the benzaldehyde molecule.

Spectroscopic Properties

-

¹H NMR Spectroscopy: The electron-withdrawing -SCF3 group will deshield protons on the aromatic ring, causing them to resonate at a higher chemical shift (further downfield) compared to unsubstituted benzaldehyde. The aldehydic proton signal (around 9-10 ppm) is also expected to shift slightly downfield due to the decreased electron density at the carbonyl carbon.

-

¹³C NMR Spectroscopy: The carbonyl carbon signal (typically ~192 ppm in benzaldehyde) is expected to shift downfield, reflecting its increased electrophilicity. The aromatic carbons, particularly the carbon directly attached to the -SCF3 group (ipso-carbon) and those ortho and para to it, will also experience downfield shifts.

-

Infrared (IR) Spectroscopy: The most significant effect will be on the carbonyl (C=O) stretching frequency. Electron-withdrawing groups increase the C=O bond order, shifting the stretching vibration to a higher wavenumber (cm⁻¹). Therefore, the C=O stretch of SCF3-substituted benzaldehydes is expected to appear at a frequency higher than that of unsubstituted benzaldehyde (~1703 cm⁻¹).

| Property | Effect of -SCF3 Group | Reason |

| ¹H NMR (Aromatic H) | Downfield Shift (Higher ppm) | Deshielding due to electron withdrawal from the ring. |

| ¹H NMR (Aldehydic H) | Slight Downfield Shift | Decreased electron density at the carbonyl carbon. |

| ¹³C NMR (Carbonyl C) | Downfield Shift (Higher ppm) | Increased electrophilicity of the carbonyl carbon. |

| IR (ν_C=O_) | Shift to Higher Wavenumber | Increased C=O bond strength due to electron withdrawal. |

Table 2: Predicted Spectroscopic Effects of the -SCF3 Group on Benzaldehyde.

Chemical Reactivity

The primary effect of the electron-withdrawing -SCF3 group on the benzaldehyde moiety is the enhancement of the electrophilicity of the carbonyl carbon. This makes the aldehyde group more susceptible to nucleophilic attack.

-

Nucleophilic Addition: Reactions such as the formation of cyanohydrins, acetals, and imines, as well as additions of organometallic reagents (e.g., Grignard reagents), are expected to proceed at an accelerated rate compared to unsubstituted benzaldehyde. The increased positive partial charge on the carbonyl carbon makes it a more attractive target for nucleophiles.

-

Oxidation: The aldehyde is more readily oxidized to the corresponding benzoic acid.

-

Wittig Reaction: The enhanced electrophilicity of the carbonyl group facilitates the initial nucleophilic attack by the phosphonium ylide, potentially increasing the rate of olefination.[3]

Experimental Protocols

Protocol 1: Synthesis of 4-(Trifluoromethylthio)benzaldehyde

This protocol is adapted from general methods for the formylation of aryl halides and trifluoromethylthiolation of aryl thiols. Direct synthesis protocols for this specific molecule are not widely published, thus this represents a plausible synthetic route.

Reaction Scheme: 4-Bromothiophenol → 4-Bromo(trifluoromethyl)thiobenzene → this compound

Materials:

-

4-Bromothiophenol

-

Trifluoromethyl iodide (CF3I) or a suitable electrophilic "CF3+" source

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Magnesium turnings

-

Iodine (for activation)

-

Dry diethyl ether or THF

-

Ethyl formate

-

Hydrochloric acid (1 M)

-

Standard glassware for inert atmosphere synthesis

Procedure:

Step A: Synthesis of 4-Bromo(trifluoromethyl)thiobenzene

-

To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 4-bromothiophenol (1.0 eq), CuI (0.1 eq), and K2CO3 (2.0 eq).

-

Add anhydrous DMF via syringe to create a stirrable suspension.

-

Bubble gaseous trifluoromethyl iodide (CF3I) through the suspension at room temperature for 4-6 hours, or add a suitable electrophilic trifluoromethylating agent.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by pouring the mixture into water and extract with diethyl ether (3x).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexanes) to yield 4-bromo(trifluoromethyl)thiobenzene.

Step B: Grignard Formation and Formylation

-

In a separate flame-dried flask under argon, prepare the Grignard reagent. Add magnesium turnings (1.2 eq) and a crystal of iodine to dry diethyl ether.

-

Add a solution of 4-bromo(trifluoromethyl)thiobenzene (1.0 eq) in dry ether dropwise to initiate the reaction. Maintain a gentle reflux.

-

Once the magnesium is consumed, cool the resulting Grignard reagent solution to 0 °C in an ice bath.

-

Add ethyl formate (1.5 eq) dropwise to the stirred Grignard solution.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO4, filter, and concentrate.

-

Purify the resulting crude aldehyde by flash column chromatography to yield this compound.

Protocol 2: Kinetic Measurement of Reactivity via Nucleophilic Addition

This protocol describes a general method for comparing the reactivity of a substituted benzaldehyde towards a nucleophile using UV-Vis spectrophotometry. The reaction chosen is the addition of a nucleophile that produces a colored product or consumes a colored reactant.

Objective: To determine the relative rate of nucleophilic addition to this compound compared to unsubstituted benzaldehyde.

Materials:

-

This compound

-

Benzaldehyde (as a reference)

-

A suitable nucleophile (e.g., a colored hydrazine derivative like 2,4-dinitrophenylhydrazine to form a colored hydrazone)

-

Ethanol (spectroscopic grade)

-

Catalytic amount of acid (e.g., sulfuric acid)

-

UV-Vis Spectrophotometer with a thermostatted cuvette holder

Procedure:

-

Solution Preparation:

-

Prepare stock solutions of this compound (e.g., 0.1 M in ethanol).

-

Prepare a stock solution of benzaldehyde (0.1 M in ethanol).

-

Prepare a stock solution of the nucleophile (e.g., 2,4-dinitrophenylhydrazine, 0.01 M in ethanol with a catalytic amount of H2SO4).

-

-

Kinetic Run:

-

Set the spectrophotometer to the wavelength of maximum absorbance (λ_max_) for the product (the hydrazone).

-

Thermostat the cuvette holder to a constant temperature (e.g., 25.0 °C).

-

In a cuvette, pipette a large excess of the aldehyde solution (e.g., 2.0 mL of the 0.1 M solution) to ensure pseudo-first-order conditions.

-

Initiate the reaction by rapidly adding a small, limiting amount of the nucleophile solution (e.g., 0.1 mL of the 0.01 M solution) and mix immediately.

-

Begin recording the absorbance at λ_max_ as a function of time. Continue until the absorbance reaches a plateau (reaction completion).

-

-

Data Analysis:

-

Repeat the experiment for both the substituted and unsubstituted benzaldehyde.

-

Plot ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the final absorbance.

-

The slope of this line will be equal to -k_obs_, the pseudo-first-order rate constant.

-

Compare the k_obs_ values. A larger k_obs_ for this compound will quantitatively demonstrate its enhanced reactivity towards nucleophilic addition.

-

Applications in Drug Development

The unique electronic profile and lipophilicity of the -SCF3 group make it a valuable tool in drug design. While a specific signaling pathway for a drug containing a trifluoromethylthio-benzaldehyde moiety is not prominently documented, the conceptual role of such a group can be illustrated.

The introduction of an -SCF3 group can:

-

Enhance Binding Affinity: The strong electron-withdrawing nature can alter the charge distribution of the molecule, potentially strengthening interactions (e.g., dipole-dipole, hydrogen bonding) with amino acid residues in a protein's active site.

-

Improve Pharmacokinetics: The high lipophilicity of the -SCF3 group can enhance the molecule's ability to cross cell membranes, improving absorption and distribution, including penetration of the blood-brain barrier.[2]

-

Increase Metabolic Stability: The strong C-F and S-C bonds, along with the deactivation of adjacent sites to enzymatic oxidation, can block metabolic pathways, increasing the drug's half-life in the body.

Conclusion

The trifluoromethylthio group exerts a powerful electron-withdrawing effect on the benzaldehyde ring, primarily through induction. This effect significantly increases the electrophilicity of the carbonyl carbon, enhancing its reactivity toward nucleophiles and altering its spectroscopic properties. These predictable electronic modifications, combined with the group's inherent lipophilicity, make the trifluoromethylthio-benzaldehyde scaffold a valuable and intriguing component for the design of novel pharmaceuticals and advanced materials. The experimental protocols and conceptual frameworks provided herein offer a guide for researchers to synthesize, analyze, and strategically deploy this unique functional group in their scientific endeavors.

References

An In-depth Technical Guide to the Solubility and Stability of 4-(Trifluoromethylthio)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethylthio)benzaldehyde is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, owing to the unique physicochemical properties conferred by the trifluoromethylthio (-SCF3) group. Understanding its solubility and stability is paramount for its effective use in drug discovery, process development, and formulation. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, alongside detailed experimental protocols for their determination.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems and under different storage conditions.

| Property | Value | Reference |

| Molecular Formula | C8H5F3OS | [1] |

| Molecular Weight | 206.18 g/mol | [1] |

| Appearance | White or colorless to yellow solid or clear liquid | [2] |

| Melting Point | 29-31 °C (lit.) | [1] |

| Boiling Point | 219 °C (lit.); 85 °C at 10 mmHg | [2] |

| Density | 1.31 g/cm³ | [2] |

| Refractive Index | n20/D 1.511 (lit.) | [1] |

| Flash Point | 100 °C (closed cup) |

Solubility Profile

The solubility of this compound is a critical parameter for its handling, reaction setup, and purification. The presence of the lipophilic trifluoromethylthio group and the polar aldehyde functionality results in a nuanced solubility profile.

Aqueous Solubility

Solubility in Organic Solvents

Based on the principle of "like dissolves like," this compound is expected to be soluble in a range of common organic solvents. Aromatic aldehydes are generally soluble in many organic solvents. The table below provides an estimated solubility profile based on the general behavior of benzaldehyde derivatives and the physicochemical properties of the target molecule.

| Solvent | Polarity Index | Expected Solubility |

| Non-Polar Solvents | ||

| Toluene | 2.4 | High |

| Hexane | 0.1 | Low to Medium |

| Polar Aprotic Solvents | ||

| Acetone | 5.1 | High |

| Ethyl Acetate | 4.4 | High |

| Dichloromethane | 3.1 | High |

| Tetrahydrofuran (THF) | 4.0 | High |

| Acetonitrile | 5.8 | High |

| Dimethylformamide (DMF) | 6.4 | High |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High |

| Polar Protic Solvents | ||

| Methanol | 5.1 | High |

| Ethanol | 4.3 | High |

Stability Profile

The stability of this compound is a key consideration for its synthesis, purification, and long-term storage. The trifluoromethylthio group is known to enhance the stability of molecules.[2]

Thermal Stability

The compound is a combustible solid. While specific decomposition temperature data is not available, its high boiling point suggests good thermal stability under normal laboratory conditions.

Chemical Stability

The trifluoromethylthio group is generally stable under both acidic and basic conditions. The aldehyde functional group, however, is susceptible to oxidation, especially in the presence of air, to form the corresponding carboxylic acid. It is therefore recommended to handle the compound under an inert atmosphere and to avoid contact with strong oxidizing agents. The presence of impurities such as ~1% 4-(Trifluoromethylthio)benzoic acid in commercially available samples suggests that oxidation can occur.[1]

Photostability

Specific photostability studies on this compound are not publicly available. However, aromatic aldehydes can be susceptible to photo-oxidation. It is advisable to store the compound protected from light.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the solubility and stability of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the "gold standard" shake-flask method for determining the thermodynamic aqueous solubility.

Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of purified water (e.g., HPLC grade).

-

Equilibration: Seal the vial and agitate it in a temperature-controlled shaker bath (e.g., 25 °C ± 0.5 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a 0.22 µm filter compatible with the compound).

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent (e.g., acetonitrile). Determine the concentration of this compound in the diluted sample using a validated HPLC-UV method against a calibration curve prepared with known concentrations of the compound.

Stability-Indicating HPLC Method Development and Forced Degradation Studies

This protocol describes the development of a stability-indicating HPLC method and its application in forced degradation studies to assess the stability of this compound.

Methodology:

-

HPLC Method Development:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient elution with acetonitrile and water (with an optional acid modifier like 0.1% formic acid) is often effective for separating aromatic compounds and their potential degradants.

-

Detection: UV detection at a wavelength where this compound has significant absorbance (to be determined by UV scan).

-

Optimization: The gradient, flow rate, and column temperature should be optimized to achieve good resolution between the parent compound and any degradation products.

-

-

Forced Degradation Studies:

-

Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Acidic and Basic Hydrolysis: Treat the solutions with 0.1 M HCl and 0.1 M NaOH, respectively. Samples should be kept at room temperature or elevated temperature (e.g., 60 °C) for a defined period. Neutralize the samples before HPLC analysis.

-

Oxidative Degradation: Treat the solution with a dilute solution of hydrogen peroxide (e.g., 3%).

-

Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60 °C).

-

Photodegradation: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines. A control sample should be kept in the dark.

-

Analyze all stressed samples at appropriate time points using the developed HPLC method.

-

-

Method Validation:

-

The stability-indicating method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound and its degradation products.

-

Handling and Storage

Given its potential for oxidation and sensitivity to air, the following handling and storage procedures are recommended:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture. Storage at room temperature is generally acceptable.[2]

-

Handling: For prolonged storage or when handling small quantities where purity is critical, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Conclusion

This compound is a valuable building block with a solubility profile that favors organic solvents and a generally stable nature, enhanced by the trifluoromethylthio group. Care must be taken to avoid oxidative degradation of the aldehyde functionality. The experimental protocols provided in this guide offer a robust framework for researchers to determine the precise solubility and stability parameters of this compound, ensuring its effective and reliable use in research and development.

References

4-((Trifluoromethyl)thio)benzaldehyde (CAS 4021-50-5)

An In-depth Technical Guide to the Properties and Hazards of CAS 4021-50-5 and Related Pyrazole Derivatives

This technical guide provides a comprehensive overview of the properties and hazards of the chemical compound identified by CAS number 4021-50-5, 4-((Trifluoromethyl)thio)benzaldehyde. Additionally, to address potential ambiguities in substance identification, this guide also covers the characteristics of related pyrazole carboxamide derivatives, specifically 4-Amino-3-phenyl-1H-pyrazole-5-carboxamide and 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, which are of interest to researchers in drug development.

4-((Trifluoromethyl)thio)benzaldehyde is a versatile chemical intermediate used in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.[1] Its trifluoromethylthio group imparts unique reactivity, making it a valuable building block in organic synthesis.[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-((Trifluoromethyl)thio)benzaldehyde.

| Property | Value | Source |

| Molecular Formula | C8H5F3OS | [2][3] |

| Molecular Weight | 206.18 g/mol | [2] |

| Appearance | Solid | [4] |

| Melting Point | 29-31 °C | |

| Boiling Point | 219 °C | |

| Density | 1.31 g/cm³ | [2] |

| Flash Point | 100 °C (closed cup) | |

| Refractive Index | n20/D 1.511 | |

| Enthalpy of Vaporization | 43.130 kJ/mol at 492.15K |

Hazards and Safety Information

Below is a summary of the hazard classifications and safety precautions for 4-((Trifluoromethyl)thio)benzaldehyde.

| Hazard Information | Details | Source |

| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Signal Word | Warning | |

| Hazard Classifications | Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3) | |

| Target Organs | Respiratory system | |

| Precautionary Statements | P261, P264, P270, P301 + P312, P302 + P352, P305 + P351 + P338 | |

| Risk Codes | R22 (Harmful if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin) | [2][3] |

| Safety Codes | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing) | [2][3] |

Experimental Protocols

General Synthesis of Benzaldehyde Derivatives

While a specific protocol for the synthesis of 4-((Trifluoromethyl)thio)benzaldehyde was not detailed in the provided results, a general method for preparing similar benzaldehydes involves the formylation of a substituted benzene ring or the oxidation of the corresponding benzyl alcohol.[5] For a related compound, 4-methylthiobenzaldehyde, a preparation method involves the reaction of thioanisole with carbon monoxide in an autoclave in the presence of a catalyst.[6]

Experimental Workflow for Chemical Characterization

The following diagram illustrates a typical workflow for the characterization and hazard identification of a chemical substance like 4-((Trifluoromethyl)thio)benzaldehyde.

Pyrazole Carboxamide Derivatives

The pyrazole ring is a key structural motif in many biologically active compounds, with applications in pharmaceuticals and agrochemicals.[7] Derivatives of pyrazole carboxamide have been investigated for a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[8][9]

4-Amino-3-phenyl-1H-pyrazole-5-carboxamide

While specific data for 4-Amino-3-phenyl-1H-pyrazole-5-carboxamide was not available in the search results, the broader class of N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides has been synthesized and evaluated for antimicrobial activity.[10] These studies indicate that the pyrazole carboxamide scaffold is a promising starting point for the development of new therapeutic agents.[10]

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (CAS 139756-02-8)

This compound is a multi-substituted pyrazole carboxamide that is used in the industrial synthesis of Sildenafil.[4][11] It is also described as a potent hypolipidemic agent and a possible inhibitor of phosphodiesterase 1.[11]

| Property | Value | Source |

| Molecular Formula | C8H14N4O | [4][12] |

| Molecular Weight | 182.22 g/mol | [4][12] |

| Appearance | Off-White to Pale Beige Solid | [11] |

| Melting Point | 98-101 °C | [11][12] |

| Boiling Point | 325.9 °C (Predicted) | [11] |

| Density | 1.32 g/cm³ (Predicted) | [11] |

| Solubility | Chloroform, Ethyl Acetate, Methanol | [11] |

| Hazard Information | Details | Source |

| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4][12] |

| Signal Word | Warning | [12] |

| Hazard Classifications | Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3) | [4][12] |

| Target Organs | Respiratory system | [12] |

| Precautionary Statements | P261, P264, P271, P280, P302 + P352, P305 + P351 + P338 | [12] |

| Risk Statements | R36/37/38 (Irritating to eyes, respiratory system and skin) | [11] |

| Safety Statements | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing) | [11] |

Synthesis of 4-amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide [11]

-

Suspension: Suspend 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (14.7 g, 69.3 mmol) in ethyl acetate (130 mL).

-

Catalyst Addition: Add 10% palladium on carbon catalyst (3.3 g).

-

Hydrogenation: Stir the reaction mixture overnight at 50 °C under 4 atm of hydrogen pressure.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Filtration: Remove the catalyst by filtration and wash the catalyst with ethyl acetate.

-

Concentration: Combine the filtrates and concentrate under reduced pressure to yield 4-amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide (13.8 g, 98% yield) as a white solid.

-

Confirmation: Confirm the product structure using 1H NMR and LC-MS.

General Protocol for In Vitro Antimicrobial Activity Screening [7]

-

Method: Use the broth microdilution method.

-

Preparation of Compounds: Prepare stock solutions of the synthesized pyrazole carboxamide derivatives in a suitable solvent (e.g., DMSO).

-

Bacterial/Fungal Strains: Use standard strains of bacteria and fungi.

-

Assay: In a 96-well plate, serially dilute the test compounds in the appropriate growth medium. Inoculate each well with a standardized suspension of the microorganism.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism.

-

Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Logical Relationships

Derivatives of 1H-pyrazole-3-carboxamide have been designed and synthesized as potent inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3), which is a target for the treatment of acute myeloid leukemia (AML).[13]

General Kinase Inhibition Pathway

The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) like FLT3 and its inhibition by a pyrazole derivative.

Structure-Activity Relationship (SAR) Workflow

The development of potent pyrazole derivatives often involves a systematic exploration of the structure-activity relationship. The following diagram illustrates this logical workflow.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-((Trifluoromethyl)thio)benzaldehyde | CAS 4021-50-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. CN102731352B - The preparation method of 4-methylthiobenzaldehyde - Google Patents [patents.google.com]

- 7. jocpr.com [jocpr.com]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Synthesis, structure and antibacterial evaluation of some N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 139756-02-8 | CAS DataBase [m.chemicalbook.com]

- 12. 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide 96 139756-02-8 [sigmaaldrich.com]

- 13. mdpi.com [mdpi.com]

A Historical Perspective on Trifluoromethylthiolated Arenes: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethylthio (SCF3) group into aromatic systems has become a transformative strategy in modern medicinal and agricultural chemistry. Its unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character can profoundly enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This technical guide provides a comprehensive historical overview of the development of trifluoromethylthiolated arenes, from the early days of hazardous reagents to the sophisticated and versatile methods employed today. We will delve into the evolution of synthetic methodologies, present key quantitative data, provide detailed experimental protocols for seminal reactions, and visualize the progression of this critical field of organic chemistry.

From Hazardous Gases to Bench-Stable Reagents: A Historical Timeline

The journey to tame the trifluoromethylthio group has been marked by a continuous drive for safer, more efficient, and more versatile reagents and methods. The historical development can be broadly categorized into distinct eras, each characterized by the emergence of new types of trifluoromethylthiolating agents.

-

The Early Days of Hazardous Reagents (1960s): The first forays into the synthesis of trifluoromethylthiolated arenes relied on volatile and highly toxic gaseous reagents such as trifluoromethanesulfenyl chloride (CF3SCl) and bis(trifluoromethyl) disulfide (CF3SSCF3) .[1] While effective in radical reactions, their hazardous nature severely limited their widespread application and necessitated specialized handling procedures.[1] The seminal work by Sheppard in 1964 demonstrated the reaction of CF3SCl with phenols, providing some of the earliest examples of electrophilic trifluoromethylthiolation of arenes.[2]

-

The Dawn of Electrophilic SCF3+ Equivalents (1980s): A significant breakthrough came with the development of the first electrophilic trifluoromethylating agents. In 1984, Yagupolskii and co-workers introduced S-(trifluoromethyl)diarylsulfonium salts, which could act as "CF3+" synthons. This pioneering work laid the foundation for the design of more stable and user-friendly electrophilic reagents.

-

The Rise of Bench-Stable Reagents (1990s-2000s): The quest for safer and more practical reagents led to the development of several classes of shelf-stable, solid trifluoromethylthiolating agents.

-

Umemoto's Reagents: These S-(trifluoromethyl)dibenzothiophenium salts are thermally stable and effective for the trifluoromethylthiolation of a wide range of nucleophiles.

-

Togni's Reagents: These hypervalent iodine compounds offered high reactivity and could participate in both electrophilic and radical pathways, further expanding the scope of trifluoromethylthiolation reactions.[3]

-

-

The Modern Era of Designer Reagents (2010s-Present): The last decade has witnessed an explosion in the development of highly reactive and selective electrophilic trifluoromethylthiolating reagents. Notably, the work of Shen and others has led to reagents like N-(trifluoromethylthio)saccharin and the even more electrophilic N-trifluoromethylthiodibenzenesulfonimide .[4] These reagents have enabled the trifluoromethylthiolation of a vast array of arenes and heterocycles under mild conditions, often without the need for a catalyst.[5][6]

dot

Caption: Evolution of trifluoromethylthiolating reagents over time.

Evolution of Synthetic Methodologies

Concurrent with the development of new reagents, the synthetic methodologies for constructing C(sp2)-SCF3 bonds have also evolved significantly.

dot

Caption: Progression of synthetic methods for arene trifluoromethylthiolation.

Friedel-Crafts Type Reactions

The direct electrophilic trifluoromethylthiolation of electron-rich arenes and heterocycles, analogous to the classic Friedel-Crafts reaction, represents a straightforward approach.[2] Early examples required harsh conditions, but the advent of modern, highly electrophilic reagents like N-(trifluoromethylthio)saccharin has enabled these reactions to proceed under much milder conditions, sometimes even without a promoter.[7] Lewis or Brønsted acids are often used to activate the trifluoromethylthiolating agent and enhance its reactivity towards less nucleophilic aromatic substrates.

Transition Metal-Catalyzed Reactions

The use of transition metals, particularly copper and iron, has been instrumental in expanding the scope of trifluoromethylthiolation to include a wider range of arenes, including those that are less electron-rich.[8][9] These methods often involve the cross-coupling of aryl halides or boronic acids with a trifluoromethylthiolating agent. More recently, gold-catalyzed methods have also been reported. These reactions typically proceed under milder conditions than traditional methods and tolerate a broader array of functional groups.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-SCF3 bonds via radical pathways.[10] These methods offer exquisitely mild reaction conditions and have enabled the direct C-H trifluoromethylthiolation of a diverse range of arenes and heteroarenes, often with high regioselectivity.[11][12]

Dual Catalytic Systems

To further enhance reactivity and achieve trifluoromethylthiolation under even milder conditions, dual catalytic systems have been developed.[8][9] A notable example is the combination of a Lewis acid (e.g., iron(III) chloride) to activate the trifluoromethylthiolating agent and a Lewis base (e.g., diphenyl selenide) to activate the arene substrate.[8][9] This synergistic approach has proven highly effective for the efficient functionalization of various arenes and heterocycles at or near room temperature.[8][9]

Quantitative Data on Trifluoromethylthiolation of Arenes